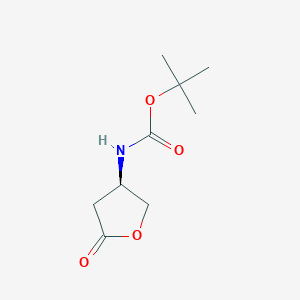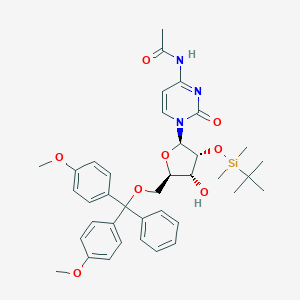
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is thought to be beneficial in the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile are numerous. This compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. It has also been shown to have antibacterial properties, which can help to fight off bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile in lab experiments is its wide range of potential applications. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Zukünftige Richtungen
There are many potential future directions for research on 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile. One area of focus could be on its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted on its antibacterial and anti-inflammatory properties, with the goal of developing new treatments for bacterial infections and inflammatory diseases. Finally, more research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.
Synthesemethoden
The synthesis of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be achieved through a variety of methods, including the reaction of 2-chloro-3-formylpyridine with malononitrile in the presence of a base. Other methods include the reaction of 2-chloro-3-hydroxypyridine with cyanogen bromide, or the reaction of 2-chloro-3-formylpyridine with potassium cyanide.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is vast and varied. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for bacterial infections.
Eigenschaften
CAS-Nummer |
19867-18-6 |
|---|---|
Produktname |
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
Molekularformel |
C6H3ClN2O2 |
Molekulargewicht |
170.55 g/mol |
IUPAC-Name |
6-chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O2/c7-5-1-4(10)3(2-8)6(11)9-5/h1H,(H2,9,10,11) |
InChI-Schlüssel |
RXXVHWHDEKSPRL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
Kanonische SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)



